molecular formula C13H8F3NO B1354875 3-[3-(Trifluoromethyl)benzoyl]pyridine CAS No. 59190-60-2

3-[3-(Trifluoromethyl)benzoyl]pyridine

Cat. No. B1354875
CAS RN: 59190-60-2
M. Wt: 251.2 g/mol
InChI Key: FJGQCZNRGLLONR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Safety Information : It bears the GHS07 pictogram and the signal word “Warning.” Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Molecular Structure Analysis

The chemical structure of 3-[3-(Trifluoromethyl)benzoyl]pyridine consists of a pyridine ring attached to a trifluoromethylbenzoyl group. The trifluoromethyl (CF₃) moiety imparts unique physicochemical properties to the compound, contributing to its biological activity and stability .


Physical And Chemical Properties Analysis

  • Vapor-Phase Reaction : Vapor-phase reactions involving this compound may be relevant for its applications .

Scientific Research Applications

  • Antimicrobial Evaluation :

    • A study conducted by Elgemeie et al. (2017) discusses the synthesis of novel compounds related to 3-[3-(Trifluoromethyl)benzoyl]pyridine, specifically 5-benzoyl-N-substituted-amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. These compounds were tested for their antibacterial and antifungal properties, demonstrating the potential use of such compounds in antimicrobial research (Elgemeie et al., 2017).
  • Trifluoromethyl-substituted Pyridines Synthesis :

    • Cottet and Schlosser (2002) reported on the successful extension of a method for creating trifluoromethyl-substituted pyridines, including this compound derivatives. This research is significant for the synthesis of fluorinated organic compounds, which are crucial in many areas of chemical research (Cottet & Schlosser, 2002).
  • Trifluoromethylation Reactions :

    • Research by Dukat and Naumann (1985) explored reactions involving (CF3)2Cd complexes with various acid chlorides, including benzoyl chloride, which can be linked to the study of compounds like this compound. This work contributes to understanding the trifluoromethylation reactions, which are essential in synthetic organic chemistry (Dukat & Naumann, 1985).
  • Molecular Docking and In Vitro Screening :

    • Flefel et al. (2018) synthesized various pyridine derivatives for molecular docking and in vitro screenings, indicating the role of such compounds in the development of new pharmaceuticals and the study of their interactions with biological targets (Flefel et al., 2018).
  • Crystallography and Structural Analysis :

    • Rybakov et al. (2003) conducted an X-ray diffraction study on structures closely related to this compound, providing insights into the molecular and crystal structure of such compounds. This research aids in the understanding of molecular interactions and structural properties (Rybakov et al., 2003).
  • Regio- and Stereoselectivity in Cycloadditions :

    • Tanaka et al. (1994) investigated the regio- and stereoselectivity of cycloadditions of trifluoromethylated azomethine ylide, which is relevant for understanding the chemical behavior of this compound in synthesis reactions (Tanaka et al., 1994).
  • Fungicide Research (Fluazinam) :

    • Jeon et al. (2013) studied fluazinam, a compound containing a structure similar to this compound, demonstrating its application in agricultural fungicides (Jeon et al., 2013).
  • Spectroscopic Studies :

    • Sett et al. (2017) performed spectroscopic and Raman excitation profile studies on 3-benzoylpyridine, which is structurally related to this compound. This research helps understand the electronic and vibrational properties of such molecules (Sett et al., 2017).
  • Green Chemistry in Benzoylation :

    • Prasad et al. (2005) explored 'green' methodologies for benzoylation using benzoyl cyanide in an ionic liquid, a process relevant to the synthesis and modification of compounds like this compound. This research highlights the importance of environmentally friendly approaches in chemical synthesis (Prasad et al., 2005).

properties

IUPAC Name

pyridin-3-yl-[3-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)11-5-1-3-9(7-11)12(18)10-4-2-6-17-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGQCZNRGLLONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564407
Record name (Pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59190-60-2
Record name (Pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.